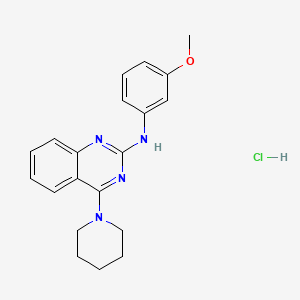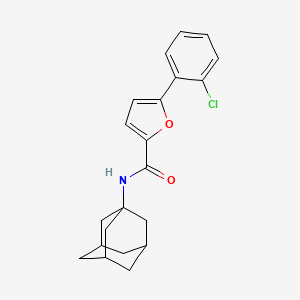![molecular formula C23H39N3O2 B4105071 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4105071.png)
2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
説明
2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as EBIO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol involves the activation of the SK channels. These channels are activated by an increase in intracellular calcium concentration, which leads to the binding of calcium to calmodulin. Calmodulin then binds to the SK channel, causing a conformational change that opens the channel and allows potassium ions to flow out of the cell. This results in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects
2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been found to have a variety of biochemical and physiological effects. In addition to its activation of the SK channels, 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to increase the release of dopamine in the striatum and to enhance the activity of the Na+/K+ ATPase in the brain. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the SK channels. This allows researchers to selectively activate these channels and study their effects on cellular processes and signaling pathways. However, one limitation of using 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol is its potential toxicity at high concentrations. Careful dose titration is necessary to avoid any adverse effects on the cells or organisms being studied.
将来の方向性
There are many potential future directions for research on 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and epilepsy. 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has also been found to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol and its effects on cellular processes and signaling pathways.
科学的研究の応用
2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been widely studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying cellular processes and signaling pathways. 2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to activate the small conductance calcium-activated potassium (SK) channels, which are involved in the regulation of neuronal excitability and synaptic transmission. This activation leads to an increase in the outward potassium current, which results in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
特性
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-4-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O2/c1-4-28-23-7-5-20(6-8-23)17-25-14-15-26(18-22(25)11-16-27)21-9-12-24(13-10-21)19(2)3/h5-8,19,21-22,27H,4,9-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQJRLKUQTXECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCN(CC3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-2-[({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4104996.png)
![4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4105000.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4105033.png)
![2-(4-methoxyphenoxy)-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B4105035.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105040.png)
![1-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B4105043.png)
![1-(1-adamantylacetyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4105050.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-benzylacetamide](/img/structure/B4105053.png)
![5-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrimidine](/img/structure/B4105064.png)
![3-methoxy-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4105072.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-isopropoxybenzoyl)piperazine](/img/structure/B4105088.png)